molecular formula C13H12N4O2 B1204217 8-Phenyltheophylline CAS No. 961-45-5

8-Phenyltheophylline

Katalognummer: B1204217
CAS-Nummer: 961-45-5
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: PJFMAVHETLRJHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Background and Discovery

The development of this compound emerged from systematic efforts to create more selective adenosine receptor antagonists within the xanthine family of compounds. The compound, with the chemical name 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione and CAS registry number 961-45-5, was synthesized as part of research programs aimed at understanding structure-activity relationships within xanthine derivatives. Early investigations into xanthine modifications revealed that substitutions at the 8-position of the purine ring system could dramatically alter receptor selectivity and potency.

The discovery process involved systematic evaluation of various 8-substituted theophylline derivatives, with researchers recognizing that phenyl substitution at position 8 provided enhanced adenosine receptor antagonism compared to the parent theophylline compound. Initial pharmacological characterization demonstrated that this compound exhibited 25-35-fold greater potency as an adenosine receptor antagonist compared to theophylline, while maintaining selectivity that distinguished it from other methylxanthines. This enhanced potency, combined with reduced phosphodiesterase activity, marked a significant advancement in the development of selective pharmacological tools for adenosine research.

The compound's development was further motivated by the need for research tools that could selectively block adenosine receptors without the confounding effects of phosphodiesterase inhibition commonly associated with other xanthine derivatives. Early studies confirmed that this compound possessed virtually no activity as a phosphodiesterase inhibitor, making it particularly valuable for studies requiring selective adenosine receptor blockade. This selectivity profile established this compound as a preferred research compound for investigating adenosine receptor function in various physiological systems.

Significance in Xanthine Chemistry

This compound occupies a unique position within xanthine chemistry due to its distinctive structure-activity relationship profile. The compound belongs to the broader class of 1,3-dialkylxanthines, but its 8-phenyl substitution creates a molecular architecture that fundamentally alters its pharmacological properties compared to traditional methylxanthines like caffeine and theophylline. The phenyl group at position 8 enhances the molecule's binding affinity for adenosine receptors while simultaneously reducing its interaction with phosphodiesterase enzymes.

Comparative analysis of xanthine derivatives reveals the exceptional selectivity profile of this compound. While theophylline exhibits similar potency at both A1 and A2 adenosine receptors with Ki values of approximately 14 microM, this compound demonstrates remarkable selectivity, being approximately 700 times more potent as an antagonist at A1 receptors compared to A2 receptors. This selectivity represents one of the most significant differentiating features among xanthine-based adenosine receptor antagonists.

Table 1: Comparative Receptor Selectivity of Xanthine Derivatives

Compound A1 Receptor Ki (μM) A2 Receptor Ki (μM) Selectivity Ratio (A2/A1)
Theophylline 14 14 1
This compound 0.02 14 700
1,3-Diethyl-8-phenylxanthine N/A 0.2 N/A

The structural significance extends beyond receptor selectivity to include enhanced metabolic stability and altered pharmacokinetic properties. The phenyl substitution at position 8 increases the compound's lipophilicity and molecular weight to 256.26 g/mol, creating a more stable molecular framework compared to simpler xanthine derivatives. Additionally, this compound has been identified as a potent and selective inhibitor of the liver enzyme CYP1A2, which contributes to its distinct metabolic profile and potential for drug interactions.

The compound's chemical properties include a melting point exceeding 300°C and crystalline physical form, indicating substantial molecular stability. These characteristics, combined with its unique pharmacological profile, establish this compound as a compound of significant interest for both mechanistic studies and potential therapeutic applications requiring selective adenosine receptor modulation.

Overview of Research Applications

This compound has found extensive application across multiple research domains, primarily as a selective pharmacological tool for investigating adenosine receptor function. The compound's exceptional selectivity for A1 adenosine receptors has made it particularly valuable for cardiovascular research, where adenosine plays crucial roles in regulating coronary blood flow and myocardial oxygen consumption. In experimental models of congestive heart failure, this compound administration has revealed important insights into adenosine's role in cardiac metabolism and function.

Cardiovascular research applications have demonstrated that this compound produces significant increases in myocardial blood flow and oxygen consumption in failing hearts. Studies in dogs with congestive heart failure showed that adenosine receptor blockade with this compound resulted in a 24% increase in resting coronary blood flow and a 26% increase in myocardial oxygen uptake. These findings have provided valuable insights into the role of endogenous adenosine in limiting cardiac metabolism in pathological conditions.

Table 2: Hemodynamic Effects of this compound in Congestive Heart Failure

Parameter Control This compound Treatment Change (%)
Resting Heart Rate (beats/min) 139±6 146±6 +5%
Myocardial Blood Flow (ml/min/g) 1.3±0.1 1.5±0.1 +15%
Myocardial Oxygen Consumption (μL O2/min/g) 90±12 112±15 +24%
Coronary Venous PO2 (mm Hg) 26±4 23±5 -12%

Neurobiological research has utilized this compound to investigate adenosine's role in neurotransmission and neuroprotection. The compound has been employed in studies examining adenosine receptor function in the central nervous system, including investigations of morphine's antinociceptive effects in the periaqueductal gray region. These studies have revealed complex interactions between adenosine and opioid systems, contributing to understanding of pain modulation mechanisms.

Endocrinological applications have explored this compound's effects on hormone secretion, particularly in anterior pituitary function. Research has demonstrated that the compound can completely block adenosine-induced stimulation of prolactin release, confirming the involvement of A1 adenosine receptors in hormonal regulation. These findings have enhanced understanding of adenosine's role in neuroendocrine function and have implications for research into hormonal disorders.

The compound has also been instrumental in platelet function research, where its adenosine receptor antagonism has been used to investigate the role of adenosine in platelet aggregation and cardiovascular protection. Studies have shown that adenosine released during myocardial ischemia inhibits platelet aggregation through A2A receptor activation, an effect that can be antagonized by this compound. This research has contributed to understanding of adenosine's cardioprotective mechanisms during ischemic events.

Eigenschaften

IUPAC Name

1,3-dimethyl-8-phenyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFMAVHETLRJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242119
Record name 1,3-Dimethyl-8-phenylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-45-5
Record name 8-Phenyltheophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=961-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Phenyltheophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 961-45-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethyl-8-phenylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-PHENYLTHEOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6M543P3BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Starting Material: 1,3-Dimethyl-5,6-Diaminouracil

The synthesis begins with 1,3-dimethyl-5,6-diaminouracil, a scaffold derived from the alkylation of 5,6-diaminouracil. This intermediate is critical for introducing the 1,3-dimethyl groups characteristic of theophylline derivatives.

Acylation with Benzoic Acid Derivatives

The diaminouracil undergoes acylation at the 5- and 6-amino positions using a benzoylating agent. For this compound, unsubstituted benzoic acid or its activated derivative (e.g., benzoyl chloride) is employed to introduce the phenyl group at the 8-position. The reaction typically proceeds in anhydrous conditions with a base such as pyridine to neutralize HCl byproducts:

1,3-Dimethyl-5,6-diaminouracil+Benzoyl chloride1,3-Dimethyl-5-benzoylamino-6-aminouracil+HCl\text{1,3-Dimethyl-5,6-diaminouracil} + \text{Benzoyl chloride} \rightarrow \text{1,3-Dimethyl-5-benzoylamino-6-aminouracil} + \text{HCl}

Ring-Closure via Alkaline Conditions

The acylated intermediate is cyclized to form the xanthine core. Boiling in 2.5 M NaOH for 5–20 minutes facilitates intramolecular condensation, eliminating water and forming the fused xanthine ring:

1,3-Dimethyl-5-benzoylamino-6-aminouracilNaOHThis compound+H2O\text{1,3-Dimethyl-5-benzoylamino-6-aminouracil} \xrightarrow{\text{NaOH}} \text{this compound} + \text{H}_2\text{O}

Key Variables :

  • Base Concentration : Higher NaOH concentrations accelerate cyclization but risk side reactions.

  • Temperature : Prolonged heating above 80°C may degrade heat-sensitive intermediates.

Alternative Ring-Closure Agents

While NaOH is standard, phosphorus oxychloride (POCl3_3) serves as an alternative cyclizing agent for substrates with steric hindrance or electron-withdrawing groups. For example, 8-(o-hydroxyphenyl)theophylline derivatives require POCl3_3 to achieve efficient ring closure:

Acylated intermediatePOCl38-Substituted theophylline+Byproducts\text{Acylated intermediate} \xrightarrow{\text{POCl}_3} \text{8-Substituted theophylline} + \text{Byproducts}

This method is less common for unsubstituted this compound but highlights the flexibility of xanthine synthesis.

Substituent Engineering and Functionalization

Modifying the phenyl group or xanthine alkyl chains necessitates tailored approaches:

Para-Substituted Phenyl Variants

Introducing substituents (e.g., Cl, Br, CH3_3) at the para position of the phenyl ring enhances receptor affinity. These derivatives are synthesized by substituting benzoic acid with 4-substituted benzoic acids during acylation:

4-Chlorobenzoic acid8-(4-Chlorophenyl)theophylline\text{4-Chlorobenzoic acid} \rightarrow \text{8-(4-Chlorophenyl)theophylline}

Alkyl Chain Optimization

Replacing 1,3-dimethyl groups with bulkier alkyl chains (e.g., propyl) increases lipophilicity and potency. For instance, 1,3-dipropyl-8-phenylxanthine is synthesized using 1,3-dipropyl-5,6-diaminouracil as the starting material.

Critical Analysis of Synthetic Challenges

Regioselectivity in Acylation

Ensuring acylation occurs exclusively at the 5- and 6-amino positions is challenging. Competing reactions at the 1- or 3-methyl groups can occur, necessitating precise stoichiometry and temperature control.

Purification and Yield Optimization

Crude this compound often requires purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent). Reported yields range from 40–60%, depending on the cyclization efficiency.

Solubility Limitations

The hydrophobic phenyl group renders this compound poorly water-soluble. Co-solvents (e.g., DMSO) or salt formation (e.g., hydrochloride) are employed for biological testing.

Comparative Synthesis Data

StepReagents/ConditionsYield (%)Key Reference
Diaminouracil PreparationMethylation of 5,6-diaminouracil70–85
AcylationBenzoyl chloride, pyridine80–90
Cyclization2.5 M NaOH, 80°C, 10 min40–60
PurificationEthanol/water recrystallization70–80

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Dimethyl-8-phenylxanthin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenide für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine große Bandbreite an funktionalisierten Xanthinverbindungen ergeben können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Adenosine Receptor Antagonism
8-Phenyltheophylline exhibits a high affinity for adenosine receptors, particularly the A1 subtype. Research indicates that it is approximately 10-fold more potent than theophylline in antagonizing adenosine effects at these receptors. Its ability to block adenosine's action makes it a valuable tool in studying adenosine's role in physiological processes and pathologies .

Neuroprotective Effects
Studies have demonstrated that this compound may enhance cognitive functions by modulating adenosine signaling in the brain. For instance, in experiments involving spatial memory tasks (Morris Water Maze), administration of this compound showed improved memory retention in mice, suggesting its potential for treating cognitive decline associated with neurodegenerative diseases .

Table 1: Potency of this compound Compared to Other Xanthines

CompoundK_B (nM) at A1 ReceptorsK_B (nM) at A2 Receptors
Theophylline17,00013,800
This compound1,6001,900
1,3-Dipropyl-8-phenylxanthine350400

This table illustrates the significantly enhanced potency of this compound compared to traditional xanthines like theophylline, making it a preferred candidate for further pharmacological studies .

Applications in Disease Models

Cardiovascular Studies
In cardiovascular research, this compound has been shown to affect heart rate and blood pressure responses mediated by adenosine. It acts as an antagonist that can modulate these responses during experimental conditions such as hypoxia or ischemia. For example, systemic administration of this compound reduced hypoxia-induced cerebral vasodilation, indicating its role in vascular responses under stress conditions .

Neurodegenerative Disease Models
The compound's neuroprotective properties are being explored in models of neurodegeneration. By antagonizing adenosine receptors, it may help mitigate memory deficits associated with diseases like Alzheimer's. The modulation of adenosine signaling pathways is crucial for maintaining cognitive functions and preventing neurodegeneration .

Case Studies

  • Cognitive Function Improvement
    In a study evaluating the effects of various doses of this compound on spatial memory in mice, results indicated that higher concentrations led to significant improvements in memory acquisition and retention compared to control groups receiving no treatment or lower doses .
  • Cardiovascular Response Modulation
    A clinical study assessed the impact of this compound on heart rate variability during induced stress scenarios. The findings revealed that patients receiving this compound exhibited less fluctuation in heart rates compared to those treated with traditional xanthines, suggesting a stabilizing effect on cardiovascular responses .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Receptor Affinity

The 8-phenyl substitution in xanthine derivatives significantly enhances adenosine receptor antagonism compared to unsubstituted analogs. Key structural analogs and their properties include:

Compound Structural Feature A₁/A₂ Selectivity (Ki Ratio) Key Findings
8-Phenyltheophylline 8-phenyl, 1,3-dimethylxanthine ~700:1 (A₁ > A₂) 25–35× more potent than theophylline at A₁/A₂ receptors .
Theophylline 1,3-dimethylxanthine 1:1 (non-selective) Weak antagonist (Ki ~14 µM); limited receptor subtype selectivity .
1,3-Dipropyl-8-phenylxanthine 8-phenyl, 1,3-dipropyl substituents ~30:1 (A₁ > A₂) 30× more potent at A₁ receptors than A₂; improved selectivity over this compound .
8-p-Sulphophenyltheophylline 8-(p-sulfophenyl) substitution Reduced selectivity Water-soluble analog; 2–5× more potent than theophylline but less selective .
Caffeine 1,3,7-trimethylxanthine Non-selective Weak antagonist (EC₅₀ ~20 mg/kg in vivo); negligible subtype selectivity .

Pharmacological Potency in In Vivo Models

In anesthetized rat studies, this compound demonstrated superior potency in antagonizing adenosine-induced cardiovascular effects compared to other xanthines:

Compound Dose Required for EC₅₀ Shift (NECA) Hill Coefficient (Blood Pressure/Heart Rate) Key Findings
This compound 2 mg/kg 0.69 ± 0.15 / 0.62 ± 0.26 Dose ratio of 2 achieved at 0.06 mg/kg for novel derivatives .
Caffeine 20 mg/kg 1.09 ± 0.13 / 1.19 ± 0.12 Low potency; minimal impact on NECA dose-response curves .
Enprofylline 10 mg/kg 0.73 ± 0.13 / 1.06 ± 0.07 Moderate potency but non-selective .
8-p-Sulphophenyltheophylline 2 mg/kg 0.55 ± 0.06 / 0.79 ± 0.14 Similar potency to this compound but reduced selectivity .

Receptor Subtype Selectivity

This compound exhibits marked selectivity for A₁ over A₂ receptors, unlike non-substituted xanthines:

  • A₁ Receptor Affinity : Ki = 10.8 nM in PC12 cells .
  • A₂ Receptor Affinity : Ki = 7.5 µM in human platelets .
  • Selectivity Ratio: ~700:1 (A₁:A₂), outperforming caffeine (non-selective) and 1,3-dipropyl-8-phenylxanthine (30:1) .

In contrast, XAC (8-(4′-carboxymethyloxyphenyl)-1,3-dipropylxanthine) shows even higher A₁ selectivity (1,600:1) but requires functionalized side chains for enhanced pharmacokinetics .

Enzyme Inhibition Profile

This compound uniquely inhibits CYP1A2 with high specificity:

  • CYP1A2 Inhibition : IC₅₀ = 0.8 µM (competitive inhibition) .
  • Selectivity: No significant inhibition of CYP2D6, CYP3A4, CYP2E1, or CYP2C9 . This contrasts with theophylline, which weakly inhibits multiple CYP isoforms non-selectively .

Biologische Aktivität

8-Phenyltheophylline is a derivative of theophylline, a methylxanthine compound known for its various biological activities, particularly in the modulation of adenosine receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and implications in therapeutic contexts.

This compound acts primarily as an adenosine receptor antagonist , specifically targeting the A1 and A2 receptor subtypes. This inhibition can lead to various physiological effects, including alterations in heart rate and vascular tone. Notably, it has been shown to be a potent competitive inhibitor of human CYP1A2 activity, with an IC50 value of 0.7 μM and a Ki value of 0.11 μM, indicating its strong interaction with this enzyme involved in drug metabolism .

Cardiovascular Effects

Research indicates that this compound exhibits cardioselective antagonism of adenosine receptors. In studies involving animal models, it has been observed to counteract the bradycardic effects induced by adenosine via A1 receptor inhibition. This property makes it a candidate for further investigation in conditions where modulation of heart rate is beneficial .

Bronchospasmolytic Activity

The compound has also demonstrated bronchospasmolytic properties , suggesting its potential utility in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD). It appears to exert these effects without significant cardiovascular side effects, making it a safer alternative compared to other bronchodilators .

Inhibition of Leukocyte Activity

In studies examining the interaction between leukocytes and adenosine receptors, this compound has been shown to inhibit the activity mediated by these receptors. This suggests that it may play a role in modulating immune responses, particularly in inflammatory conditions .

Comparative Biological Activity

Activity This compound Theophylline Caffeine
Adenosine Receptor AntagonismStrongModerateWeak
CYP1A2 InhibitionPotentModerateWeak
BronchodilationYesYesYes
Cardiovascular EffectsMinimalSignificantSignificant
Anti-inflammatory EffectsYesLimitedLimited

Case Studies and Research Findings

  • Cardioselective Antagonism : In a study assessing the cardiovascular impacts of xanthines, this compound was identified as an effective adenosine antagonist that selectively influenced heart rate without causing significant changes in blood pressure .
  • Respiratory Applications : Clinical trials have demonstrated that derivatives like this compound can improve lung function in patients with asthma when administered at specific doses, highlighting its therapeutic potential .
  • Immune Modulation : Another study indicated that the compound could inhibit leukocyte activation through adenosine receptor blockade, suggesting applications in managing autoimmune or inflammatory diseases .

Q & A

Q. How should researchers structure a manuscript to highlight this compound’s novel applications (e.g., neuroprotection studies)?

  • Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. In the Methods section, detail antagonist preparation, receptor-binding assays, and in vivo dosing. Use subheadings to separate exploratory vs. confirmatory experiments. Reference FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) in the discussion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Phenyltheophylline
Reactant of Route 2
Reactant of Route 2
8-Phenyltheophylline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.